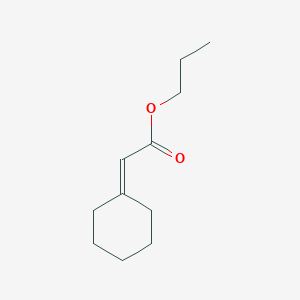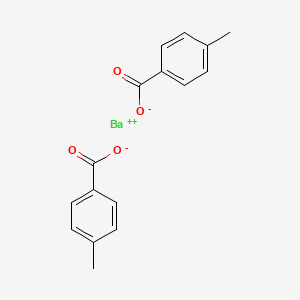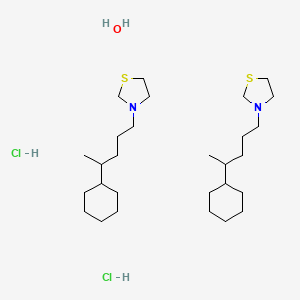
3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate is a compound with the molecular formula C14H27NS.ClH.H2O and a molecular weight of 295.916 . It belongs to the class of thiazolidine derivatives, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Thiazolidine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Méthodes De Préparation
The synthesis of 3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate involves the reaction of 1,2-aminothiols with aldehydes under physiological conditions . This click-type reaction is efficient and stable, producing the thiazolidine product without the need for a catalyst . Industrial production methods may involve optimizing reaction conditions such as pH, temperature, and solvent choice to improve yield and purity .
Analyse Des Réactions Chimiques
3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur or nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate involves its interaction with specific molecular targets and pathways. Thiazolidine derivatives are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ . This activation leads to changes in gene expression, resulting in various biological effects such as increased insulin sensitivity, reduced inflammation, and altered lipid metabolism .
Comparaison Avec Des Composés Similaires
3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate can be compared with other thiazolidine derivatives, such as:
Thiazolidinediones: These compounds are used as antidiabetic agents and act by activating PPARγ.
Thiazoles: Thiazole derivatives have diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
69226-55-7 |
|---|---|
Formule moléculaire |
C28H58Cl2N2OS2 |
Poids moléculaire |
573.8 g/mol |
Nom IUPAC |
3-(4-cyclohexylpentyl)-1,3-thiazolidine;hydrate;dihydrochloride |
InChI |
InChI=1S/2C14H27NS.2ClH.H2O/c2*1-13(14-7-3-2-4-8-14)6-5-9-15-10-11-16-12-15;;;/h2*13-14H,2-12H2,1H3;2*1H;1H2 |
Clé InChI |
ICNISIXRTWCOGC-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCN1CCSC1)C2CCCCC2.CC(CCCN1CCSC1)C2CCCCC2.O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


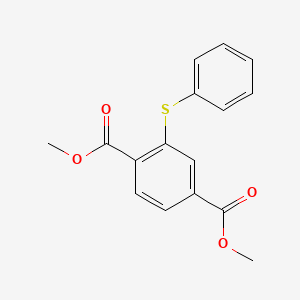

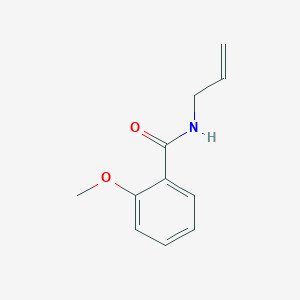

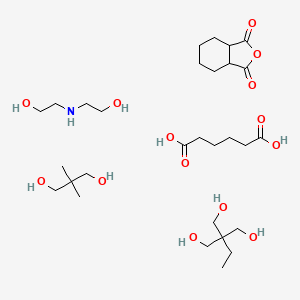
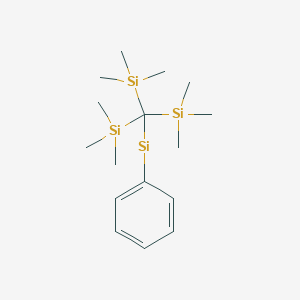
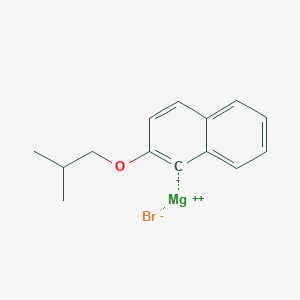
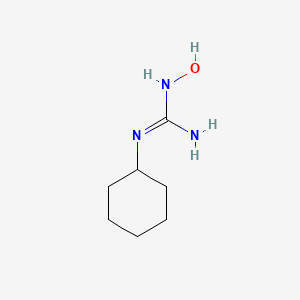
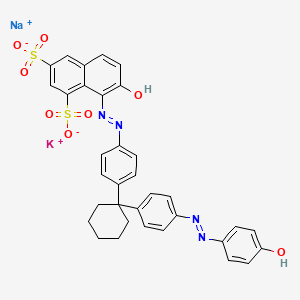
![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)

